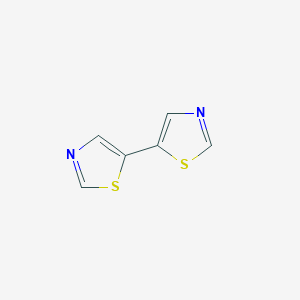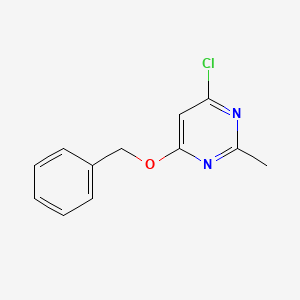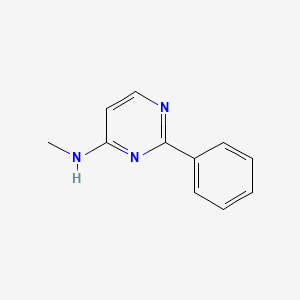
2-(1-Methylcyclobutyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylcyclobutyl)acetonitrile is an organic compound with the molecular formula C7H11N. It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a cyclobutane ring substituted with a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclobutyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 1-methylcyclobutanol with a cyanating agent such as sodium cyanide (NaCN) under acidic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as iron(II) chloride (FeCl2) can be employed to facilitate the cyanomethylation process, where acetonitrile acts as the cyanomethyl source .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methylcyclobutyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various nitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-Methylcyclobutyl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Methylcyclobutyl)acetonitrile involves its reactivity as a nitrile compound. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The compound’s molecular targets include enzymes that catalyze nitrile hydrolysis, such as nitrilases and nitrile hydratases .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutaneacetonitrile: Similar structure but without the methyl substitution.
Cyclopropaneacetonitrile: Smaller ring size, different reactivity.
Cyclopentaneacetonitrile: Larger ring size, different physical properties.
Uniqueness
2-(1-Methylcyclobutyl)acetonitrile is unique due to the presence of the methyl group on the cyclobutane ring, which influences its reactivity and physical properties. This substitution can affect the compound’s stability, solubility, and interaction with other molecules, making it distinct from other cycloalkyl nitriles .
Propiedades
Fórmula molecular |
C7H11N |
|---|---|
Peso molecular |
109.17 g/mol |
Nombre IUPAC |
2-(1-methylcyclobutyl)acetonitrile |
InChI |
InChI=1S/C7H11N/c1-7(5-6-8)3-2-4-7/h2-5H2,1H3 |
Clave InChI |
MVXWKGLAPFDWLT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate](/img/structure/B13893567.png)

![17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13893580.png)



![tert-butyl N-[1-(cyclobutylamino)butan-2-yl]carbamate](/img/structure/B13893598.png)






